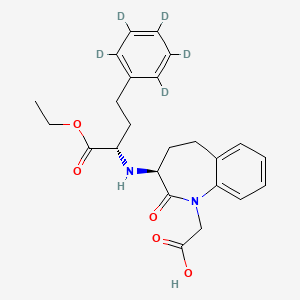

Benazepril-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Benazepril involves several steps. One method involves a reaction of 3-bromo-2, 3,4 . Another method involves a novel and concise synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times .

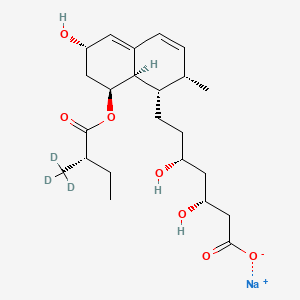

Molecular Structure Analysis

The molecular formula of Benazepril-d5 (hydrochloride) is C24H24D5ClN2O5 .

Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of benazepril . It is metabolized to benazeprilat by hepatic esterases .

Physical and Chemical Properties Analysis

This compound is slightly soluble in DMSO, Ethanol, and Methanol .

科学的研究の応用

Hypertension and Congestive Heart Failure Treatment : Benazepril effectively decreases blood pressure in patients with mild to moderately severe hypertension. It has shown equivalent efficacy to drugs like captopril, enalapril, and hydrochlorothiazide. Benazepril also improves symptoms and exercise capacity in congestive heart failure patients (Balfour & Goa, 1991).

Molecular Interactions with Bovine Serum Albumin (BSA) : Spectroscopic and molecular docking methods reveal that Benazepril binds to site I of BSA, predominantly through van der Waals forces and hydrogen bonding (Wang et al., 2019).

Anti-Inflammatory Effects on LV Hypertrophy : Benazepril shows anti-inflammatory effects in rats with LV hypertrophy. It inhibits the NF-κB and TGF-β signaling pathways, leading to reductions in LV hypertrophy, dilatation, and fibrosis (Yan et al., 2013).

Chronic Renal Insufficiency : Benazepril offers renal protection in patients with chronic renal insufficiency, reducing the risk of primary endpoints like serum creatinine level doubling, end-stage renal disease, or death (Hou et al., 2006).

Pharmacokinetic/Pharmacodynamic Modeling in Dogs : Research on dogs indicates that benazepril significantly impacts the dynamics of the renin-angiotensin aldosterone system, influencing renin activity and angiotensin II levels (Mochel et al., 2015).

Glucose Metabolism : Benazepril has been shown to improve glucose metabolism in spontaneously hypertensive rats, indicating potential benefits beyond blood pressure control (Chow et al., 1995).

Organ-Protective Effects : Clinical studies suggest that benazepril alone or in combination with other drugs like hydrochlorothiazide or amlodipine may achieve beneficial renal outcomes that extend beyond blood pressure control (Barrios & Escobar, 2010).

Diabetic Nephropathy : Benazepril affects integrin-linked kinase and smooth muscle α-actin expression, indicating its role in managing diabetic nephropathy (Niu et al., 2014).

作用機序

Target of Action

Benazepril-d5, like its parent compound Benazepril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

This compound is rapidly and extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . This process involves an extensive first-pass effect. The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .

Action Environment

The action of this compound can be influenced by various environmental factors. In patients with severe renal impairment, the renal clearance of benazeprilat decreases, leading to substantial increases in auc values . Therefore, the patient’s health status can significantly impact the drug’s efficacy and stability.

Safety and Hazards

将来の方向性

Benazepril is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Future research may focus on optimizing the dosage and understanding the dose-dependent alterations in biomarkers of the classical and alternative renin-angiotensin-aldosterone system pathways .

生化学分析

Biochemical Properties

Benazepril-d5 interacts with ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . It is metabolized to benazeprilat by hepatic esterases . Benazeprilat inhibits the enzymatic activity of ACE, thereby decreasing the production of angiotensin II, a potent vasoconstrictor .

Cellular Effects

This compound, through its active metabolite benazeprilat, influences cell function by modulating the RAS pathway . By inhibiting ACE and reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, thereby affecting blood pressure regulation and electrolyte balance .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II, reducing the effects of angiotensin II on vasoconstriction and aldosterone secretion .

Temporal Effects in Laboratory Settings

Its parent compound, Benazepril, has been shown to have long-term effects on blood pressure regulation and kidney function .

Metabolic Pathways

This compound is metabolized to benazeprilat by hepatic esterases, involving the liver’s drug-metabolizing enzyme system

Transport and Distribution

Its parent compound, Benazepril, is known to be widely distributed in the body, including the liver where it is metabolized to benazeprilat .

特性

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279200-03-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)